Cas no 154669-16-6 (3-(3-nitrophenyl)-3-oxopropanal)

3-(3-nitrophenyl)-3-oxopropanal 化学的及び物理的性質
名前と識別子
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- Erlotinib Impurity 94
- 3-(3-Nitrophenyl)-3-oxopropanal
- 3-(3-nitrophenyl)-3-oxopropanal
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- インチ: 1S/C9H7NO4/c11-5-4-9(12)7-2-1-3-8(6-7)10(13)14/h1-3,5-6H,4H2
- InChIKey: JPUIHUPNEJKLES-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(N(=O)=O)C=1)(=O)CC=O
3-(3-nitrophenyl)-3-oxopropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145478-0.1g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 0.1g |
$640.0 | 2023-02-15 | ||
Enamine | EN300-145478-0.05g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 0.05g |
$612.0 | 2023-02-15 | ||
Enamine | EN300-145478-10.0g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 10.0g |
$3130.0 | 2023-02-15 | ||
Enamine | EN300-145478-0.25g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 0.25g |
$670.0 | 2023-02-15 | ||
Enamine | EN300-145478-5.0g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 5.0g |
$2110.0 | 2023-02-15 | ||
Enamine | EN300-145478-10000mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 10000mg |
$1778.0 | 2023-09-29 | ||
Enamine | EN300-145478-2.5g |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 2.5g |
$1428.0 | 2023-02-15 | ||
Enamine | EN300-145478-50mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 50mg |
$348.0 | 2023-09-29 | ||
Enamine | EN300-145478-100mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 100mg |
$364.0 | 2023-09-29 | ||
Enamine | EN300-145478-5000mg |
3-(3-nitrophenyl)-3-oxopropanal |
154669-16-6 | 5000mg |
$1199.0 | 2023-09-29 |
3-(3-nitrophenyl)-3-oxopropanal 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-(3-nitrophenyl)-3-oxopropanalに関する追加情報
Professional Introduction to 3-(3-nitrophenyl)-3-oxopropanal (CAS No. 154669-16-6)
3-(3-nitrophenyl)-3-oxopropanal, identified by its Chemical Abstracts Service number CAS No. 154669-16-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This acrylaldehyde derivative features a nitro-substituted phenyl group, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The structural composition of 3-(3-nitrophenyl)-3-oxopropanal includes a reactive aldehyde functionality, which is highly susceptible to condensation reactions with nucleophiles. This property has made it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the nitro group further enhances its reactivity, allowing for selective modifications that can tailor its biological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. Studies have demonstrated that nitro groups can be bioactivated through enzymatic or chemical reduction, leading to the formation of reactive intermediates such as hydroxylamines or anions. These intermediates are known to participate in various biochemical pathways, making them promising candidates for drug development.
One of the most intriguing aspects of 3-(3-nitrophenyl)-3-oxopropanal is its role in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. For instance, studies have shown that derivatives of this compound can interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory response.
The synthesis of 3-(3-nitrophenyl)-3-oxopropanal typically involves multi-step organic reactions, starting from readily available precursors such as 3-nitrobenzaldehyde. The aldehyde group is then protected and deprotected as necessary to facilitate further functionalization. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
The chemical reactivity of 3-(3-nitrophenyl)-3-oxopropanal also makes it a valuable tool in mechanistic studies. By employing spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), scientists can gain insights into reaction mechanisms and optimize synthetic routes. These studies not only contribute to the fundamental understanding of organic chemistry but also provide practical guidance for drug discovery efforts.
In conclusion, 3-(3-nitrophenyl)-3-oxopropanal (CAS No. 154669-16-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow even further.
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